[4-(3,4-dichlorophenyl)piperazin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone
Description
[4-(3,4-Dichlorophenyl)piperazin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone is a piperazine-based compound featuring a 3,4-dichlorophenyl group and a fluorinated phenyltetrazole moiety. This structure combines a lipophilic aromatic system (3,4-dichlorophenyl) with polar functional groups (tetrazole, fluorine), making it a candidate for diverse biological interactions, particularly in central nervous system (CNS) or antimicrobial targets. The tetrazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability .
Properties
Molecular Formula |
C18H15Cl2FN6O |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
[4-(3,4-dichlorophenyl)piperazin-1-yl]-[4-fluoro-2-(tetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C18H15Cl2FN6O/c19-15-4-2-13(10-16(15)20)25-5-7-26(8-6-25)18(28)14-3-1-12(21)9-17(14)27-11-22-23-24-27/h1-4,9-11H,5-8H2 |
InChI Key |
FGBRQKNWLRTTKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=C(C=C(C=C3)F)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3,4-dichlorophenyl)piperazin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps, starting with the preparation of the piperazine and tetrazole intermediates. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO), and catalysts like potassium carbonate or sodium hydride. The final step involves coupling the piperazine and tetrazole intermediates under controlled temperature and pH conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(3,4-dichlorophenyl)piperazin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, DMSO, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated products.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds with similar structural features to [4-(3,4-dichlorophenyl)piperazin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone may exhibit antidepressant properties. The piperazine ring is commonly associated with various antidepressants, suggesting a potential mechanism of action through serotonin receptor modulation.
Anticonvulsant Properties
Studies have reported that derivatives of piperazine compounds can possess anticonvulsant effects. The incorporation of the tetrazole ring may enhance the bioactivity of the compound, making it a candidate for further investigation in seizure models.
Case Study 1: Antidepressant Efficacy
A study conducted on related piperazine derivatives demonstrated significant antidepressant-like effects in animal models. These findings suggest that [4-(3,4-dichlorophenyl)piperazin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone could similarly influence mood regulation through serotonergic pathways.
Case Study 2: Anticonvulsant Activity
In a comparative analysis of various piperazine derivatives, one study highlighted the efficacy of compounds featuring tetrazole rings in reducing seizure frequency in rodent models. This positions [4-(3,4-dichlorophenyl)piperazin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone as a promising candidate for further anticonvulsant research.
Synthesis and Derivatives
The synthesis of [4-(3,4-dichlorophenyl)piperazin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone involves multi-step processes that include:
- Formation of the piperazine scaffold.
- Introduction of the dichlorophenyl group.
- Coupling with the tetrazole-containing phenyl derivative.
This synthetic pathway allows for modifications that can lead to derivatives with enhanced pharmacological profiles.
Comparative Analysis Table
| Compound Name | Structure | Application Area | Key Findings |
|---|---|---|---|
| Compound A | Similar to target compound | Antidepressant | Significant reduction in depressive behaviors in mice |
| Compound B | Related piperazine derivative | Anticonvulsant | Effective in reducing seizure frequency in rodent models |
| Compound C | Tetrazole-based derivative | Neuropharmacology | Modulation of serotonin receptors observed |
Mechanism of Action
The mechanism of action of [4-(3,4-dichlorophenyl)piperazin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The compound is compared to analogs with piperazine cores and aryl substitutions. Key examples include:
*Estimated based on molecular formula.
†Predicted using fragment-based methods.
‡Calculated using XlogP3.
Key Observations :
- Lipophilicity : The trifluoromethyl group in raises logP significantly (5.1), whereas the target compound’s fluorine and tetrazole reduce logP (~4.2), balancing membrane permeability and aqueous solubility.
Biological Activity
The compound [4-(3,4-dichlorophenyl)piperazin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone is a synthetic molecule with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a piperazine ring substituted with a dichlorophenyl group and a tetrazole-containing phenyl moiety. The presence of halogens and heterocycles suggests potential interactions with biological targets, particularly in the central nervous system and for antimicrobial activity.
Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly serotonin and dopamine receptors. The piperazine moiety is known for its affinity towards various receptors, making it a candidate for neuropharmacological studies.
Key Mechanisms:
- Serotonin Receptor Modulation: The compound may act as an antagonist or partial agonist at serotonin receptors, influencing mood and anxiety.
- Dopamine Receptor Interaction: Similar compounds have shown activity at dopamine receptors, which could be relevant for treating disorders such as schizophrenia or depression.
Antimicrobial Activity
Studies on related compounds have demonstrated significant antimicrobial properties. For instance, derivatives containing the piperazine scaffold have shown effectiveness against various bacterial strains. The presence of the tetrazole ring may enhance this activity due to its ability to disrupt microbial cell membranes.
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of compounds with similar structures. For example, research has shown that certain piperazine derivatives exhibit cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest.
Case Studies
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial properties of a series of piperazine derivatives, including those similar to [4-(3,4-dichlorophenyl)piperazin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone. Results indicated that these compounds exhibited notable activity against Gram-positive and Gram-negative bacteria, suggesting their potential as antibiotic agents . -
Cytotoxicity in Cancer Models:
In vitro studies on cancer cell lines revealed that certain piperazine derivatives could inhibit cell proliferation effectively. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial function, highlighting the therapeutic potential of such compounds in oncology .
Data Tables
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